2-aminoacetic acid;2-amino-2-(hydroxymethyl)propane-1,3-diol

Catalog No.
S6616405
CAS No.
114089-98-4
M.F
C6H16N2O5
M. Wt
196.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-aminoacetic acid;2-amino-2-(hydroxymethyl)propan...

CAS Number

114089-98-4

Product Name

2-aminoacetic acid;2-amino-2-(hydroxymethyl)propane-1,3-diol

IUPAC Name

2-aminoacetic acid;2-amino-2-(hydroxymethyl)propane-1,3-diol

Molecular Formula

C6H16N2O5

Molecular Weight

196.20 g/mol

InChI

InChI=1S/C4H11NO3.C2H5NO2/c5-4(1-6,2-7)3-8;3-1-2(4)5/h6-8H,1-3,5H2;1,3H2,(H,4,5)

InChI Key

AXAVXPMQTGXXJZ-UHFFFAOYSA-N

SMILES

C(C(=O)O)N.C(C(CO)(CO)N)O

Canonical SMILES

C(C(=O)O)N.C(C(CO)(CO)N)O

2-Aminoacetic acid;2-amino-2-(hydroxymethyl)propane-1,3-diol, commonly known as Tris(hydroxymethyl)aminomethane or simply Tris, is a chemical compound with the molecular formula C4H11NO3. It is a white crystalline powder that is highly soluble in water and exhibits strong buffering capacity, particularly in the pH range of 7.0 to 9.0. Tris is widely used in biochemistry and molecular biology as a buffering agent due to its ability to maintain stable pH levels in various bio

In native protein gel electrophoresis, the TRIS-glycine buffer serves two primary functions:

  • Maintaining pH: The buffer helps maintain a consistent pH environment within the gel, which is crucial for preserving the native conformation of proteins. The buffering capacity of TRIS ensures minimal pH fluctuations during electrophoresis.
  • Facilitating separation: The charged groups in TRIS and glycine create an ionic environment within the gel. When an electric field is applied, the charged proteins migrate through the gel at different rates depending on their size and charge. The buffer electrolytes contribute to the overall conductivity of the gel, enabling efficient protein separation.
  • TRIS: Generally considered non-toxic and non-hazardous under normal laboratory conditions. []
  • Glycine: Also classified as non-toxic and non-hazardous. []
  • Overall: The TRIS-glycine buffer is a safe solution for routine use in molecular biology research. However, it is always recommended to follow standard laboratory safety practices when handling any chemicals.

Additional considerations:

  • Prolonged exposure to the buffer might cause mild skin irritation in sensitive individuals.
  • It is essential to dispose of the buffer according to local regulations for waste disposal.

Tris-glycine-native running buffer (10X), pH 8.5 is a commonly used buffer solution in polyacrylamide gel electrophoresis (PAGE) , a technique for separating biomolecules based on their size and charge. It plays a crucial role in maintaining a stable environment during the electrophoresis process.

Properties and Function

  • Buffering Capacity: Tris (tris(hydroxymethyl)aminomethane) acts as the primary buffering agent in this solution, maintaining a consistent pH of around 8.5 during electrophoresis. This is important for optimal separation of biomolecules, as their net charge and mobility can be affected by significant pH fluctuations .
  • Conductivity: Glycine contributes to the electrical conductivity of the buffer, which is necessary for efficient current flow through the gel during electrophoresis .

Applications in Research

Tris-glycine-native running buffer (10X) is primarily used in SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis) . SDS-PAGE is a widely employed technique for separating proteins based on their molecular weight. Here's how the buffer functions in SDS-PAGE:

  • Protein Denaturation: The buffer contains SDS, a detergent that disrupts the protein structure and unfolds the polypeptide chains into linear forms. This eliminates the influence of protein conformation on mobility, allowing separation based solely on size.
  • Maintaining Charge: The slightly alkaline pH (8.5) of the buffer ensures that most proteins carry a negative charge due to the deprotonation of acidic side groups. This allows for their uniform migration towards the positive electrode during electrophoresis.
, primarily due to its amino and hydroxymethyl functional groups. It can act as a base in acid-base reactions, forming Tris hydrochloride when reacted with hydrochloric acid. The buffering action of Tris arises from its ability to accept or donate protons (H⁺) depending on the pH of the solution. Additionally, it can undergo alkylation and acylation reactions, which are useful for synthesizing derivatives with enhanced properties for specific applications .

Tris has been shown to exhibit low toxicity and is non-hygroscopic, making it suitable for biological applications. It does not interfere with enzyme activities at appropriate concentrations, which is essential for maintaining the integrity of biochemical assays. Furthermore, Tris is used in various clinical settings, particularly for patients experiencing metabolic acidosis, where it helps stabilize blood pH levels .

The synthesis of Tris can be achieved through several methods:

  • Direct Amine Reaction: 2-Amino-2-(hydroxymethyl)propane-1,3-diol can be synthesized by reacting formaldehyde with ammonia or an amine under controlled conditions.
  • Hydrochloride Salt Formation: The hydrochloride salt of Tris can be obtained by neutralizing Tris with hydrochloric acid, resulting in enhanced solubility and stability in aqueous solutions .
  • Alkylation Reactions: Tris can also be synthesized through alkylation processes involving various electrophiles that react with the amino group .

Tris is extensively utilized in various fields:

  • Biochemistry: As a buffering agent in electrophoresis and chromatography.
  • Molecular Biology: In the preparation of buffers for DNA and RNA manipulation.
  • Pharmaceuticals: As a stabilizing agent in drug formulations.
  • Cosmetics: Used as an emulsifying agent due to its non-toxic nature .

Several compounds share structural similarities with Tris, including:

  • 2-Amino-2-methyl-1-propanol: A simpler amine alcohol that serves as a less effective buffer.
  • 2-Amino-1,3-propanediol: A compound that lacks the additional hydroxymethyl group present in Tris, resulting in lower buffering capacity.
  • 2-Amino-2-methyl-1,3-propanediol: Similar to Tris but with variations in functional groups affecting its solubility and buffering range.

Comparison Table

Compound NameMolecular FormulaBuffering RangeUnique Features
2-Aminoacetic acid; 2-amino-2-(hydroxymethyl)propane-1,3-diolC4H11NO3pH 7.0 - 9.0Strong buffering capacity
2-Amino-2-methyl-1-propanolC4H11NOLimitedLess effective buffer
2-Amino-1,3-propanediolC3H9NOVery limitedLacks hydroxymethyl group
2-Amino-2-methyl-1,3-propanediolC5H13NOModerateVariations affect solubility

Tris stands out due to its robust buffering capabilities and compatibility with biological systems, making it a preferred choice in laboratory settings compared to its analogs .

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

6

Exact Mass

196.10592162 g/mol

Monoisotopic Mass

196.10592162 g/mol

Heavy Atom Count

13

Dates

Modify: 2023-11-23

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